molecular formula C20H19N3O4S2 B2503096 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-92-8

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2503096
CAS RN: 895457-92-8
M. Wt: 429.51
InChI Key: UHGQAPCZNUQPLW-XDOYNYLZSA-N
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Description

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzo[d]thiazole core and the various substituents. The methoxy groups, for example, might undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzo[d]thiazole core and the various substituents would likely make the compound relatively non-polar and lipophilic. This could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological activities. These compounds are integral to many natural and synthetic bioactive molecules, displaying various activities such as anticancer, anti-inflammatory, antioxidant, and antiviral effects. The unique structure of benzothiazole makes it a crucial scaffold in drug development, contributing to the synthesis of novel therapeutic agents with less toxic effects. Their derivatives have shown enhanced activities, marking the benzothiazole scaffold as a significant entity in medicinal chemistry (Bhat & Belagali, 2020).

Pharmacological Evaluation and Molecular Docking Studies

Benzofused thiazole derivatives, including those similar in structure to the specified compound, have undergone pharmacological evaluations for antioxidant and anti-inflammatory activities. These studies involve in vitro screenings and molecular docking to ascertain their efficacy. Such derivatives have demonstrated significant anti-inflammatory activity compared to standard references, alongside potential antioxidant activity against reactive species. This research underscores the role of benzothiazole derivatives as promising templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Synthetic Utilities and Structural Activity Relationship

The synthesis and application of benzothiazole derivatives have been extensively reviewed, highlighting the methods developed for synthesizing such compounds and their biological applications. These reviews classify the synthesis based on the type of azole ring linked to the thiazole, showcasing the structural diversity and activity correlation of these derivatives. The importance of the benzothiazole ring in medicinal chemistry is attributed to its presence in compounds with a wide range of pharmacological activities, further emphasizing its potential for developing new therapeutic agents (Ibrahim, 2011).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-25-9-8-23-13-10-14(26-2)15(27-3)11-17(13)29-20(23)22-18(24)19-21-12-6-4-5-7-16(12)28-19/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQAPCZNUQPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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